N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a benzoyl group, a tetrahydroisoquinoline moiety, and a chlorophenoxy acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Benzoylation: The tetrahydroisoquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Chlorophenoxy Acetamide Group: This step involves the reaction of the benzoylated tetrahydroisoquinoline with 4-chlorophenoxyacetic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrahydroisoquinoline ring to form isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or cellular pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. For example, if it acts as an enzyme inhibitor, it could block the active site, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of chlorine.
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, potentially enhancing the compound’s activity or selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-20-7-10-22(11-8-20)30-16-23(28)26-21-9-6-17-12-13-27(15-19(17)14-21)24(29)18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBVJJVXFWUIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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